molecular formula C9H14N2O2 B2627372 2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid CAS No. 1782284-08-5

2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid

Cat. No.: B2627372
CAS No.: 1782284-08-5
M. Wt: 182.223
InChI Key: ONFSRDNEVCPTBV-UHFFFAOYSA-N
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Description

2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid is a heterocyclic compound with the molecular formula C9H14N2O2. It is characterized by a pyrazole ring substituted with an isobutyl group at the 1-position and an acetic acid moiety at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of 1-isobutyl-3-pyrazolone with bromoacetic acid under basic conditions to yield the desired product . The reaction is usually carried out in ethanol as a solvent, with sodium hydroxide as the base, at a temperature of around 60°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the purification of the product is often achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, forming esters or amides when reacted with alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alcohols or amines in the presence of a catalyst like sulfuric acid.

Major Products Formed

    Oxidation: Pyrazole derivatives with oxidized side chains.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Esters or amides of this compound.

Scientific Research Applications

2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the acetic acid moiety can participate in ionic interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methylpropyl)-1H-pyrazol-3-ylacetic acid
  • 1-Isobutyl-3-pyrazolone
  • 2-(1H-Pyrazol-3-yl)pyridine

Uniqueness

2-(1-Isobutyl-1H-pyrazol-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazole derivatives, it exhibits enhanced stability and specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[1-(2-methylpropyl)pyrazol-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-7(2)6-11-4-3-8(10-11)5-9(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFSRDNEVCPTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC(=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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